2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a heptadecyl chain attached to a methoxy-substituted cyclohexa-2,5-diene-1,4-dione core. Its structural features make it a subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecyl bromide and 2,5-dimethoxy-1,4-benzoquinone.
Alkylation Reaction: The heptadecyl bromide undergoes an alkylation reaction with 2,5-dimethoxy-1,4-benzoquinone in the presence of a strong base like potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the cyclohexa-2,5-diene-1,4-dione core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is studied for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways such as the MAPK pathway, leading to effects like apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Similar in structure but with a shorter alkyl chain.
2-Methoxycyclohexa-2,5-diene-1,4-dione: Lacks the long alkyl chain, making it less hydrophobic.
Uniqueness
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties and potential biological activities compared to its shorter-chain analogs.
Properties
Molecular Formula |
C24H40O3 |
---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h19-20H,3-18H2,1-2H3 |
InChI Key |
QEXKEEHFBIWZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Origin of Product |
United States |
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